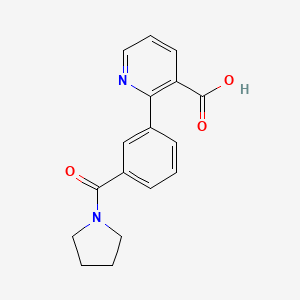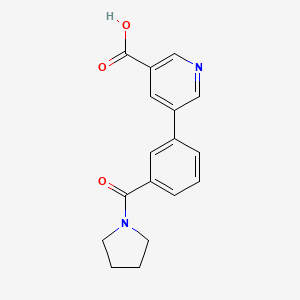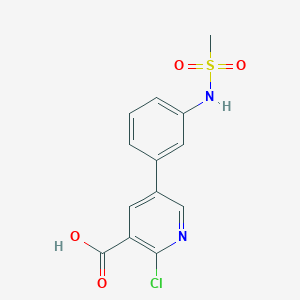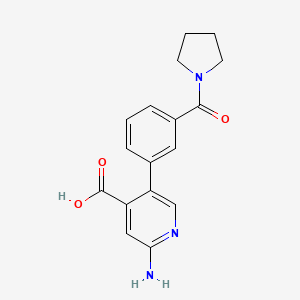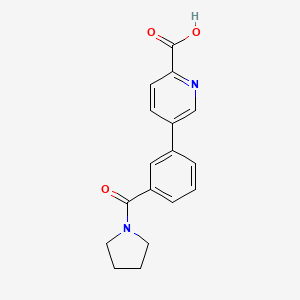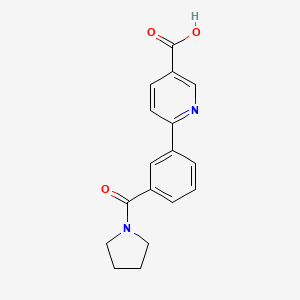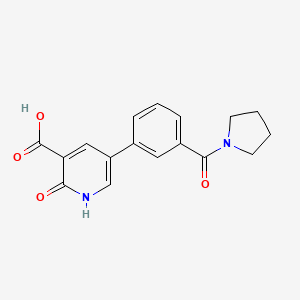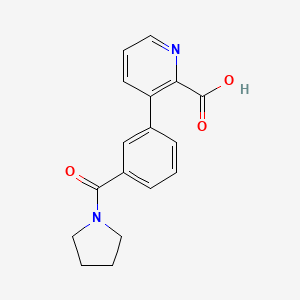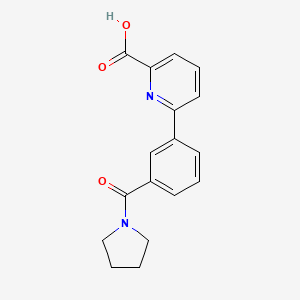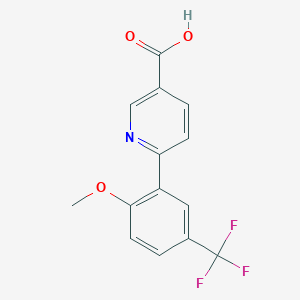
6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid (6-MTF-NA) is a potent and selective agonist of the nicotinic acid receptor (NAR). It is a synthetic compound with a molecular weight of 309.35 g/mol. 6-MTF-NA has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of NAR activation, and experiments to determine the mechanism of action of NAR agonists.
Wissenschaftliche Forschungsanwendungen
6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of NAR activation, and to investigate the mechanism of action of NAR agonists. 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has also been used to study the effects of NAR activation on various metabolic processes, including glucose and lipid metabolism. In addition, 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been used to study the effects of NAR activation on cardiovascular function, inflammation, and pain.
Wirkmechanismus
The mechanism of action of 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is not fully understood, however, it is believed to act as an agonist of the NAR. It is thought to bind to the NAR and activate it, leading to the release of various neurotransmitters and hormones. These neurotransmitters and hormones then act on various target cells, leading to the desired effects.
Biochemical and Physiological Effects
The activation of the NAR by 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and epinephrine, which can lead to increased heart rate and blood pressure. It has also been shown to increase the release of insulin, which can lead to increased glucose uptake in the muscles and liver and decreased blood glucose levels. In addition, 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been shown to increase the release of adiponectin, which can lead to increased fatty acid oxidation and decreased fat storage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% for lab experiments is its selectivity for the NAR. This makes it an ideal tool for studying the biochemical and physiological effects of NAR activation. In addition, 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is relatively stable and can be stored for long periods of time. However, there are some limitations to using 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% for lab experiments. It is not water soluble, so it must be dissolved in a suitable solvent before use. In addition, 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is a potent agonist of the NAR, so it should be used with caution as it can cause unwanted side effects.
Zukünftige Richtungen
There are a number of potential future directions for 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% research. It could be used to further study the effects of NAR activation on various metabolic processes, such as glucose and lipid metabolism. It could also be used to study the effects of NAR activation on cardiovascular function, inflammation, and pain. In addition, 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% could be used to develop new drugs for the treatment of diseases related to NAR activation, such as obesity and metabolic syndrome. Finally, 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% could be used to develop new diagnostic tests for diseases related to NAR activation.
Synthesemethoden
6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is synthesized by a three-step process. The first step involves the reaction of 2-methoxy-5-trifluoromethylphenylboronic acid with 4-chloropyridine in the presence of a palladium catalyst to form 6-(2-methoxy-5-trifluoromethylphenyl)pyridine. In the second step, the pyridine is reacted with acetic anhydride to form 6-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid. The final step involves the reaction of 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% with sodium hydroxide to form the sodium salt of 6-(2-Methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%.
Eigenschaften
IUPAC Name |
6-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-5-3-9(14(15,16)17)6-10(12)11-4-2-8(7-18-11)13(19)20/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPPVBGBGDIBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688387 |
Source


|
| Record name | 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-52-1 |
Source


|
| Record name | 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

